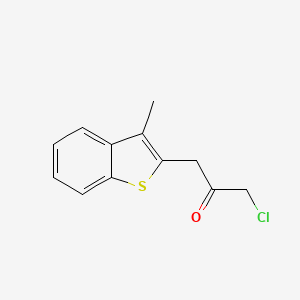
Glutarimide, 3-ethyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutarimide, 3-ethyl-3-phenyl-, is an organic compound with the molecular formula C13H15NO2. It is a derivative of glutarimide, characterized by the presence of an ethyl group and a phenyl group attached to the nitrogen atom. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glutarimide, 3-ethyl-3-phenyl-, typically involves the condensation of ethyl cyanoacetate with acetophenone in the presence of a base, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of ethanol as a solvent and sodium ethoxide as a base .
Industrial Production Methods
Industrial production of Glutarimide, 3-ethyl-3-phenyl-, follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, controlled temperatures, and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Glutarimide, 3-ethyl-3-phenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary amines .
Aplicaciones Científicas De Investigación
Glutarimide, 3-ethyl-3-phenyl-, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including antibiotics and enzyme inhibitors.
Medicine: This compound is a key intermediate in the production of pharmaceuticals, particularly those targeting protein synthesis and cell growth.
Industry: It is utilized in the manufacture of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Glutarimide, 3-ethyl-3-phenyl-, involves its interaction with specific molecular targets. For instance, it can inhibit protein synthesis by binding to ribosomal subunits, thereby preventing the elongation of peptide chains. This action is similar to that of cycloheximide, another glutarimide derivative .
Comparación Con Compuestos Similares
Similar Compounds
Cycloheximide: A potent inhibitor of protein synthesis, used in biological research.
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: An analog of thalidomide, used in the treatment of multiple myeloma and other cancers
Uniqueness
Glutarimide, 3-ethyl-3-phenyl-, is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike thalidomide and lenalidomide, it does not possess the same level of immunomodulatory effects but is more focused on inhibiting protein synthesis .
Propiedades
Número CAS |
2900-50-7 |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
4-ethyl-4-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C13H15NO2/c1-2-13(10-6-4-3-5-7-10)8-11(15)14-12(16)9-13/h3-7H,2,8-9H2,1H3,(H,14,15,16) |
Clave InChI |
NSCAOEOKWMLESY-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(=O)NC(=O)C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



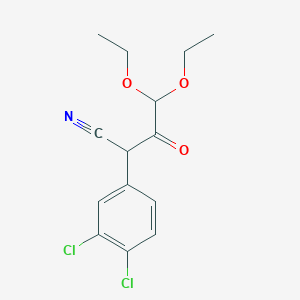
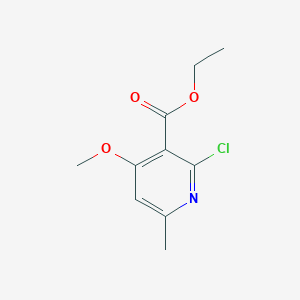
![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
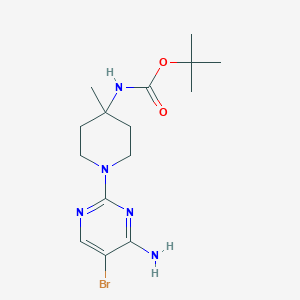

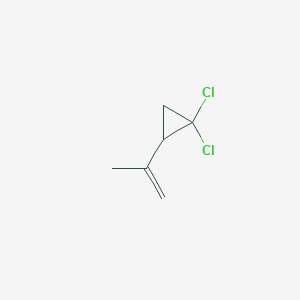
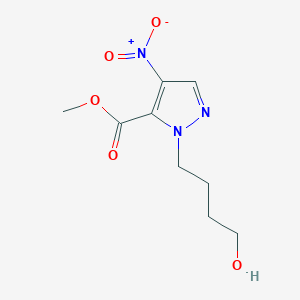



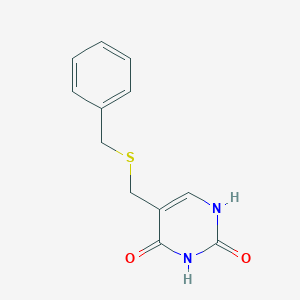
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)
